Product packaging for Ethyl 2-cyano-3-(3-nitrophenyl)acrylate(Cat. No.:CAS No. 14394-75-3)

Ethyl 2-cyano-3-(3-nitrophenyl)acrylate

Cat. No.: B3103401
CAS No.: 14394-75-3
M. Wt: 246.22 g/mol
InChI Key: BUEJQBJZGAURKT-UXBLZVDNSA-N
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Description

Contextualization of Cyanoacrylate Derivatives in Synthetic Chemistry

Cyanoacrylate derivatives are a class of organic compounds that have found extensive utility in a multitude of chemical applications. glpbio.comnih.gov Their general structure, featuring a carbon-carbon double bond conjugated with both a cyano (CN) group and an ester group, renders them highly reactive and amenable to various chemical transformations. nih.gov This reactivity is a cornerstone of their utility in organic synthesis, where they serve as valuable building blocks for more complex molecules. chemicalbook.com

One of the most common methods for synthesizing cyanoacrylates is the Knoevenagel condensation. nih.gov This reaction typically involves the condensation of an aldehyde or ketone with a compound possessing an active methylene (B1212753) group, such as ethyl cyanoacetate (B8463686), in the presence of a basic catalyst. nih.gov The versatility of the Knoevenagel condensation allows for the introduction of a wide array of substituents onto the aromatic ring of compounds like Ethyl 2-cyano-3-(3-nitrophenyl)acrylate, enabling the fine-tuning of their chemical and physical properties. nih.gov

Beyond their role as synthetic intermediates, cyanoacrylate derivatives have been explored for a range of biological activities. Studies on various substituted cyanoacrylates have indicated potential applications in medicinal chemistry, with some derivatives exhibiting antimicrobial and anticancer properties. researchgate.net This has spurred further research into the synthesis and biological evaluation of novel cyanoacrylate-based compounds.

Structural Attributes of this compound for Academic Inquiry

The key structural components include:

The Cyanoacrylate Core: The electron-withdrawing nature of the cyano and ester groups polarizes the carbon-carbon double bond, making it susceptible to nucleophilic attack. This inherent reactivity is central to its application in polymerization and as a precursor for various heterocyclic compounds.

The 3-Nitrophenyl Group: The presence of a nitro group in the meta position of the phenyl ring significantly influences the electronic properties of the entire molecule. The strong electron-withdrawing capacity of the nitro group further enhances the electrophilicity of the double bond.

Stereochemistry: The "(E)" designation in its IUPAC name indicates a specific spatial arrangement of the substituents around the double bond, which can be crucial for its interaction with other molecules and its packing in a crystalline state.

These structural attributes make this compound a valuable tool for researchers exploring reaction mechanisms, developing new synthetic methods, and engineering materials with tailored properties.

Chemical and Physical Properties of this compound
PropertyValueSource
Molecular FormulaC12H10N2O4 nih.gov
Molecular Weight246.22 g/mol nih.gov
IUPAC Nameethyl (E)-2-cyano-3-(3-nitrophenyl)prop-2-enoate nih.gov
CAS Number18925-00-3 nih.gov

Overview of Established and Emerging Research Trajectories

The unique combination of functional groups in this compound has led to its exploration in several cutting-edge areas of chemical research.

Established Research:

A significant application of this compound has been demonstrated in the field of materials science, specifically in the development of photoswitchable systems. A notable study published in the Journal of Materials Chemistry A detailed its use in creating a metal-organic framework (MOF) with photoswitchable catalytic activity. nih.gov In this research, the molecule was utilized for the photoswitching storage of guest molecules within the MOF, leading to exceptional product selectivity and ultrahigh photocontrol. nih.gov This highlights the compound's potential in the design of "smart" materials with externally controllable functions.

Emerging Research Trajectories:

Building on the foundation of its established applications and the broader activities of related compounds, several emerging research trajectories for this compound can be identified:

Precursor for Heterocyclic Synthesis: The reactive nature of the cyanoacrylate moiety makes it an ideal starting material for the synthesis of a variety of heterocyclic compounds. These structures are of significant interest in medicinal chemistry due to their prevalence in biologically active molecules.

Development of Novel Polymers and Materials: The propensity of cyanoacrylates to undergo anionic polymerization opens avenues for the creation of new polymers with unique optical and electronic properties, influenced by the nitrophenyl group. Research in this area could lead to the development of advanced coatings, adhesives, and electronic materials.

Investigation of Biological Activity: While specific studies on the biological effects of this compound are not yet widely published, the known anticancer and antimicrobial activities of other nitro-substituted aromatic compounds and cyanoacrylate derivatives suggest that this molecule could be a candidate for biological screening and drug discovery programs. nih.gov The structural similarity to compounds known to inhibit enzymes like catechol-O-methyltransferase further supports this direction of inquiry. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10N2O4 B3103401 Ethyl 2-cyano-3-(3-nitrophenyl)acrylate CAS No. 14394-75-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl (E)-2-cyano-3-(3-nitrophenyl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O4/c1-2-18-12(15)10(8-13)6-9-4-3-5-11(7-9)14(16)17/h3-7H,2H2,1H3/b10-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUEJQBJZGAURKT-UXBLZVDNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CC(=CC=C1)[N+](=O)[O-])C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/C1=CC(=CC=C1)[N+](=O)[O-])/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18925-00-3
Record name ETHYL ALPHA-CYANO-3-NITROCINNAMATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Mechanistic Pathways of Ethyl 2 Cyano 3 3 Nitrophenyl Acrylate

The Knoevenagel Condensation: Foundational Synthesis of Ethyl 2-cyano-3-(3-nitrophenyl)acrylate

The Knoevenagel condensation is the cornerstone for the synthesis of this compound. This reaction provides a reliable and efficient pathway for forming the carbon-carbon double bond that characterizes the acrylate (B77674) structure. The fundamental process involves the reaction between a carbonyl compound, in this case, 3-nitrobenzaldehyde (B41214), and a compound with an active methylene (B1212753) group, ethyl 2-cyanoacetate. The reaction is typically facilitated by a basic catalyst.

The general mechanism commences with the deprotonation of the active methylene group of ethyl 2-cyanoacetate by the catalyst, generating a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of 3-nitrobenzaldehyde, forming an aldol-type intermediate. Subsequent dehydration (elimination of a water molecule) of this intermediate yields the final product, this compound. The presence of the electron-withdrawing nitro and cyano groups facilitates both the initial deprotonation and the final elimination step, making the reaction thermodynamically favorable.

The efficiency and yield of the Knoevenagel condensation for synthesizing this compound are highly dependent on the optimization of various reaction parameters. Key factors that are typically fine-tuned include the choice of solvent, reaction temperature, and the molar ratio of the reactants.

Research into the synthesis of similar cyanoacrylates demonstrates that while a 1:1 molar ratio of the aldehyde and the active methylene compound is stoichiometric, a slight excess of the active methylene component, such as ethyl 2-cyanoacetate, can be employed to ensure the complete conversion of the more valuable aldehyde. nih.gov

The choice of solvent plays a critical role. While traditional syntheses often employ organic solvents like ethanol (B145695) or toluene, recent efforts have focused on more environmentally benign media. prepchem.comijcmas.com Temperature is another crucial variable; reactions may be conducted at room temperature, particularly with highly active catalysts, or heated to reflux to increase the reaction rate. nih.govprepchem.com The optimal conditions are a balance between achieving a high yield in a short timeframe and minimizing energy consumption and the formation of by-products.

Reactant 1Reactant 2CatalystSolventTemperatureTimeYieldReference
3,4-dihydroxy-5-nitrobenzaldehydeEthyl 2-cyanoacetateAmmonium (B1175870) Acetate (B1210297)EthanolReflux6 h81.9% nih.gov
4-hydroxybenzaldehydeEthyl 2-cyanoacetateAmmonium AcetateEthanolReflux4 hHigh prepchem.com
Substituted BenzaldehydesEthyl 2-(2-cyanoacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylatePiperidine (B6355638)/Acetic AcidTolueneReflux5-6 hN/A ijcmas.com

The catalyst is arguably the most critical component in the Knoevenagel condensation. Its role is to facilitate the initial deprotonation of the active methylene compound, a rate-determining step in the reaction. A wide array of catalysts has been explored to enhance the synthesis of this compound and related compounds, ranging from simple organic bases to sophisticated nanocatalytic systems.

Simple organic bases are widely used as catalysts for the Knoevenagel condensation due to their availability, low cost, and effectiveness. tandfonline.com

Piperidine: A secondary amine, piperidine is a classic and highly effective catalyst for this reaction. ijcmas.comchemrxiv.orgchemrxiv.org Its mechanism involves the formation of an iminium ion intermediate with the aldehyde, which enhances the electrophilicity of the carbonyl carbon, followed by deprotonation of the active methylene compound. tandfonline.com

Ammonium Acetate: This salt acts as a source of ammonia (B1221849) and acetic acid in equilibrium. It is a mild and efficient catalyst, often used in refluxing ethanol. nih.govprepchem.com The synthesis of a related compound, (E)-Ethyl 2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)acrylate, was achieved with an 81.9% yield using ammonium acetate in refluxing ethanol for 6 hours. nih.gov

Diisopropylethylammonium Acetate (DIPEAc): This ionic liquid-like catalyst has been shown to be highly effective in producing cyanoacrylates in high yields with short reaction times. scielo.org.mx The proposed mechanism involves the acetate anion deprotonating the active methylene compound to form a carbanion, which then attacks the aldehyde. The bulky cation is thought to activate the aldehyde's carbonyl group via hydrogen bonding. scielo.org.mx

CatalystSubstrate 1Substrate 2Key AdvantagesReference
Diisopropylethylammonium Acetate (DIPEAc)AldehydesEthyl cyanoacetate (B8463686)High yields, short reaction time, broad substrate scope scielo.org.mx
Ammonium Acetate3,4-dihydroxy-5-nitrobenzaldehydeEthyl cyanoacetateGood yield, readily available nih.gov
PiperidineSubstituted benzaldehydesEthyl cyanoacetateClassic, effective catalyst ijcmas.comchemrxiv.org

Ionic liquids (ILs) have emerged as promising "green" catalysts and solvents for the Knoevenagel condensation. researchgate.netrsc.org Their negligible vapor pressure, thermal stability, and tunable nature make them attractive alternatives to volatile organic solvents. aston.ac.ukorganic-chemistry.org Task-specific ILs, particularly those with basic anions like acetate or hydroxide, can act as both the catalyst and the reaction medium. rsc.orgorganic-chemistry.org For instance, 1-butyl-3-methylimidazolium hydroxide, [bmIm]OH, has been used to efficiently catalyze the condensation of various aldehydes and active methylene compounds at room temperature in as little as 10-30 minutes. organic-chemistry.org A key advantage of ILs is their potential for recyclability, which can significantly reduce waste and cost. aston.ac.ukorganic-chemistry.org The catalytic activity can be tuned by modifying the structure of the cation and anion. aston.ac.uk

In recent years, nanocatalysis has offered powerful new tools for enhancing organic syntheses. These catalysts provide high surface area-to-volume ratios, leading to increased catalytic activity and efficiency.

Bifunctional Nanomagnetic Catalysts: A bifunctional nanomagnetic catalyst, featuring polyethylene (B3416737) glycol and ethylenediamine (B42938) on a magnetic nanoparticle surface, has been successfully used in Knoevenagel condensations. chemmethod.com This system allows for high product yields under mild, green conditions (room temperature, aqueous media) and offers the significant advantage of easy separation from the reaction mixture using an external magnet, enabling its reuse for multiple cycles without a considerable loss of activity. chemmethod.com

Photo-Activated Carbon Dots (CDs): A novel and sustainable approach utilizes carbon dots derived from 5-hydroxymethylfurfural (B1680220) as photocatalysts. mdpi.comresearchgate.net Under UV irradiation (e.g., 365 nm), these CDs can catalyze the Knoevenagel condensation in an aqueous medium without the need for traditional acid/base catalysts or heat. mdpi.comnih.govbohrium.com The mechanism is believed to involve the generation of a superoxide (B77818) radical anion. nih.govbohrium.com This method is effective for a range of aldehydes and the CDs can be recovered and reused. mdpi.comresearchgate.net Other nanocatalysts, such as NiCo2O4 nanoparticles, also show high efficiency and can be recycled numerous times. aiche.orgresearchgate.net

NanocatalystReaction ConditionsKey AdvantagesReference
Bifunctional PEG/Ethylenediamine Nanomagnetic CatalystRoom temperature, aqueous mediaHigh yield, short reaction time, easy magnetic recovery, reusable (6 times) chemmethod.com
Photo-Activated Carbon Dots (CDs)Room temperature, aqueous media, UV lightSustainable, eco-friendly, no acid/base needed, reusable (4 times) mdpi.comresearchgate.net
NiCo2O4 NanoparticlesMild conditionsExcellent conversion (99%), magnetic recovery, highly reusable (20 runs) aiche.orgresearchgate.net

The synthesis of this compound has increasingly been approached through the lens of green chemistry, aiming to reduce the environmental impact of the chemical process. Several strategies align with these principles:

Use of Benign Solvents: The shift from volatile organic compounds to water as the reaction medium is a significant green improvement, as seen with certain nanomagnetic catalysts. chemmethod.com

Solvent-Free Conditions: The use of ionic liquids as both catalyst and solvent, or other solvent-free protocols, eliminates the need for traditional solvents altogether, reducing waste and simplifying purification. researchgate.netorganic-chemistry.org

Energy Efficiency: Conducting reactions at room temperature, facilitated by highly active catalysts like photo-activated carbon dots or specific ionic liquids, significantly lowers energy consumption compared to methods requiring reflux. organic-chemistry.orgmdpi.com

Catalyst Reusability: A cornerstone of green catalysis is the ability to recover and reuse the catalyst. Nanomagnetic catalysts and ionic liquids excel in this regard, allowing for multiple reaction cycles and minimizing catalyst waste. organic-chemistry.orgchemmethod.comresearchgate.net

Atom Economy: The Knoevenagel condensation is inherently an atom-economical reaction, as the primary byproduct is water, making it an efficient process for forming complex molecules.

By integrating these principles, the synthesis of this compound can be performed more sustainably, aligning with modern standards of chemical manufacturing.

Green Chemistry Principles in Synthetic Protocols

Solvent-Free and Aqueous Medium Reactions

In alignment with the principles of green chemistry, significant research has been directed towards minimizing or eliminating the use of volatile organic solvents.

Solvent-Free Conditions: The Knoevenagel condensation to produce substituted olefins can be efficiently catalyzed by triphenylphosphine (B44618) (TPP) under mild, solvent-free conditions. organic-chemistry.org This method is notable for its high yields, clean reaction profiles, and operational simplicity, avoiding the need for environmentally harmful solvents. organic-chemistry.org The reaction is applicable to a wide range of aldehydes, including electron-deficient aromatic aldehydes like 3-nitrobenzaldehyde. organic-chemistry.org

Aqueous Medium Reactions: Water is an ideal solvent for green synthesis due to its non-toxic and non-flammable nature. The synthesis of related compounds, such as ethyl 2-cyano-3-(4-nitrophenyl)acrylate, has been achieved with high yields in water using catalysts like SBA-15-supported poly(4-methylvinylpyridinium hydroxide). lookchem.com Another effective system for aqueous Knoevenagel condensations involves the use of 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst, with a hydroxyl-functionalized ionic liquid, N-(2-hydroxy-ethyl)-pyridinium chloride ([HyEtPy]Cl), acting as a promoter. rsc.orgrsc.org This composite system demonstrates excellent catalytic activity, allowing the reaction to proceed smoothly at moderate temperatures and enabling the recycling of the solvent-catalyst system. rsc.org

Table 1: Green Synthetic Approaches for Knoevenagel Condensation
ConditionCatalyst/PromoterKey AdvantagesReference
Solvent-FreeTriphenylphosphine (TPP)Mild conditions, high conversion, operational simplicity, avoidance of organic solvents. organic-chemistry.org
AqueousSBA-15-supported poly(4-methylvinylpyridinium hydroxide)High yields in water, environmentally benign. lookchem.com
AqueousDABCO / [HyEtPy]Cl (Ionic Liquid)Eco-friendly, ease of work-up, reusable catalyst system. rsc.orgrsc.org
Microwave Irradiation Techniques

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. ajrconline.orgscispace.com For the Knoevenagel condensation, microwave irradiation offers substantial benefits over conventional heating methods, including dramatically reduced reaction times (from hours to minutes), improved yields, and enhanced stereoselectivity. ajrconline.orgunifap.br

The application of microwaves in conjunction with solvent-free conditions, such as the TPP-catalyzed reaction, can further improve reaction efficiency. organic-chemistry.org The high-speed heating provided by microwaves ensures that the entire reaction material is heated uniformly and rapidly, leading to a faster rate of reaction. ajrconline.org Studies on various cyanoacrylate syntheses confirm that microwave irradiation is a sustainable and efficient methodology for obtaining these compounds in high yields. unifap.br

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis
ParameterConventional HeatingMicrowave IrradiationReference
Reaction TimeHoursMinutes unifap.br
Energy ConsumptionHigherLower scispace.com
YieldsGood to HighOften Higher ajrconline.org
HeatingConduction/Convection (surface)Dielectric Heating (uniform) ajrconline.org

Elucidation of Knoevenagel Condensation Reaction Mechanisms

The synthesis of this compound proceeds via a well-established multi-step mechanism. The reaction is typically base-catalyzed.

Carbanion Formation: A basic catalyst, such as an amine (e.g., piperidine, DABCO), abstracts an acidic α-proton from the active methylene compound, ethyl 2-cyanoacetate. This deprotonation results in the formation of a resonance-stabilized carbanion (enolate). jmcs.org.mx

Nucleophilic Attack: The newly formed carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of 3-nitrobenzaldehyde. This step forms a tetrahedral alkoxide intermediate. jmcs.org.mx

Protonation: The alkoxide intermediate is protonated, often by the conjugate acid of the catalyst, to form a β-hydroxy adduct (an aldol-type intermediate).

Dehydration: The β-hydroxy adduct readily undergoes dehydration (elimination of a water molecule). This elimination is facilitated by the acidity of the remaining α-proton and typically occurs via an E1cB mechanism, especially when the base catalyst is present. This final step creates the carbon-carbon double bond, yielding the final product, this compound. jmcs.org.mx

In some catalytic systems, such as those using ionic liquids, the cation can act as a Lewis acid, activating the carbonyl group of the aldehyde by increasing its electrophilicity, thereby facilitating the nucleophilic attack. rsc.orgjmcs.org.mx

Stereochemical Considerations in this compound Synthesis (E/Z Isomer Formation and Control)

The double bond formed during the Knoevenagel condensation can result in two possible geometric isomers: (E) and (Z). For this compound, the (E)-isomer is the major product obtained under most synthetic conditions. nih.gov

The predominance of the (E)-isomer is attributed to its greater thermodynamic stability. In the (E)-configuration, the bulky 3-nitrophenyl group and the ethyl ester group are positioned on opposite sides of the double bond, which minimizes steric hindrance. Conversely, in the (Z)-isomer, these large groups are on the same side, leading to significant steric repulsion and making it the less stable, higher-energy isomer.

Control over stereoselectivity is a key aspect of the synthesis. Many modern synthetic protocols, including those employing microwave irradiation or specific catalysts like triphenylphosphine, exhibit high stereoselectivity, yielding the (E)-isomer almost exclusively. organic-chemistry.orgunifap.br X-ray analysis of products from Knoevenagel condensations of various aldehydes with cyano-activated methylene compounds consistently confirms the formation of the (E)-geometry. unifap.br While a mixture of isomers can potentially form, the reaction conditions are typically optimized to favor the thermodynamically preferred (E)-product. In cases where the (Z)-isomer does form, isomerization to the more stable (E)-form can sometimes be achieved under specific conditions. google.com

Advanced Chemical Reactivity and Transformation of Ethyl 2 Cyano 3 3 Nitrophenyl Acrylate

Electrophilic and Nucleophilic Properties of the α,β-Unsaturated System

The chemical behavior of ethyl 2-cyano-3-(3-nitrophenyl)acrylate is dominated by the properties of its α,β-unsaturated system. The carbon-carbon double bond is severely electron-deficient due to the powerful electron-withdrawing nature of the substituents attached to it. The cyano and ethyl carboxylate groups at the α-position, and the 3-nitrophenyl group at the β-position, work in concert to polarize the π-system.

Through resonance and inductive effects, these groups delocalize the electron density away from the double bond, rendering the β-carbon atom highly electrophilic. This pronounced electrophilicity makes the molecule an exceptional Michael acceptor, readily susceptible to attack by a diverse array of nucleophiles. researchgate.net The planarity of the acrylate (B77674) system, supported by analyses of related crystal structures, ensures effective orbital overlap and conjugation, further enhancing this reactivity. nih.gov Consequently, the primary mode of reaction for this compound involves the addition of nucleophiles to the electron-poor β-carbon.

Cycloaddition Reactions Involving this compound

The electron-deficient nature of the double bond in this compound makes it a potent dipolarophile for use in 1,3-dipolar cycloaddition reactions. wikipedia.org This class of pericyclic reactions involves the concerted [3+2] cycloaddition of a 1,3-dipole to a π-system, providing a powerful method for constructing five-membered heterocyclic rings with high regio- and stereoselectivity. wikipedia.orgfrontiersin.org

The compound can react with a variety of 1,3-dipoles. For example:

Diazoalkanes: Reaction with diazoalkanes would yield pyrazoline derivatives. The regioselectivity of the addition is governed by the electronic demands of the dipole and dipolarophile. researchgate.netresearchgate.net

Nitrile Oxides: Cycloaddition with nitrile oxides, generated in situ from oximes, would produce isoxazolines. These adducts are valuable intermediates that can be further transformed into β-hydroxy ketones. wikipedia.org

Azides: The well-known Huisgen cycloaddition with organic azides would lead to the formation of triazoline rings.

These cycloaddition reactions are highly valuable as they allow for the creation of multiple stereocenters and complex ring systems in a single, atom-economical step.

Table 2: Predicted Outcomes of 1,3-Dipolar Cycloaddition Reactions
1,3-DipoleGeneral Structure of 1,3-DipoleResulting Heterocyclic ProductReference
DiazoalkaneR₂C=N⁺=N⁻Pyrazoline researchgate.netrawdatalibrary.net
Nitrile OxideR-C≡N⁺-O⁻Isoxazoline wikipedia.org
AzideR-N=N⁺=N⁻Triazoline wikipedia.org
Azomethine YlideR₂C=N⁺(R)-C⁻R₂Pyrrolidine uchicago.edu

Retro-1,3-dipolar cycloaddition is the microscopic reverse of the 1,3-dipolar cycloaddition. This process is not a reaction of this compound itself, but rather a potential transformation of the five-membered cycloadducts formed from it. These reactions are typically induced by heat or light and can result in the regeneration of the original dipole and dipolarophile or lead to new products through fragmentation.

A common example involves the thermolysis of pyrazolines formed from the cycloaddition of diazoalkanes. Upon heating, certain Δ¹-pyrazolines can readily lose a molecule of nitrogen gas (N₂) in a retro-cycloaddition process to generate a diradical intermediate, which subsequently collapses to form a cyclopropane (B1198618) ring. This two-step sequence of 1,3-dipolar cycloaddition followed by thermal nitrogen extrusion serves as a valuable method for the stereospecific synthesis of highly functionalized cyclopropane derivatives. The stability of the initial cycloadduct and the reaction conditions will determine whether such a retro process is feasible.

Derivatization at Key Functional Groups

The unique arrangement of an ester, a cyano group, and a nitrophenyl moiety, all conjugated with a carbon-carbon double bond, makes this compound a versatile precursor for the synthesis of a wide array of derivatives. The reactivity of each of these functional groups can be selectively targeted to achieve desired molecular modifications.

The ethyl ester group of this compound is susceptible to common ester transformations such as hydrolysis and transesterification. These reactions allow for the introduction of different functionalities, thereby altering the physical and chemical properties of the parent molecule.

Hydrolysis: Under acidic or basic conditions, the ethyl ester can be hydrolyzed to yield the corresponding carboxylic acid, 2-cyano-3-(3-nitrophenyl)acrylic acid. This transformation is a fundamental step in the synthesis of various derivatives, as the carboxylic acid can be further reacted to form amides, acid chlorides, or other acyl compounds.

Transesterification: The ethyl ester can be converted to other esters through transesterification. google.com This reaction is typically catalyzed by an acid or a base and involves reacting the parent ester with an excess of another alcohol. For instance, reacting this compound with an alcohol such as methanol (B129727) or isopropanol (B130326) would yield the corresponding methyl or isopropyl ester. google.com This method is particularly useful for modifying the steric and electronic properties of the ester group. google.com

A summary of potential ester modifications is presented in Table 1.

Reaction Reagents and Conditions Product
HydrolysisAcid (e.g., HCl, H₂SO₄) or Base (e.g., NaOH, KOH) in aqueous media2-cyano-3-(3-nitrophenyl)acrylic acid
TransesterificationAlcohol (R-OH), Acid or Base catalyst, HeatMethyl, Propyl, or other alkyl 2-cyano-3-(3-nitrophenyl)acrylates

Table 1: Potential Modifications of the Ester Moiety

The nitrophenyl group is a key site for chemical modification, with the nitro functionality being readily transformable into a variety of other groups, most notably an amino group. This transformation significantly alters the electronic properties of the aromatic ring and provides a handle for further derivatization.

The reduction of the nitro group to an amine is a common and well-established transformation in organic synthesis. Various reducing agents can be employed to achieve this conversion, with the choice of reagent often depending on the presence of other functional groups in the molecule. Common methods for the reduction of nitroarenes that are applicable to this compound include:

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. It is a clean and efficient method, often proceeding under mild conditions.

Metal-Acid Systems: A combination of a metal such as tin (Sn), iron (Fe), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) is a classic method for nitro group reduction. Stannous chloride (SnCl₂) in the presence of a strong acid is also a widely used and effective reagent for this purpose.

The successful reduction of the nitro group leads to the formation of ethyl 2-cyano-3-(3-aminophenyl)acrylate, a valuable intermediate for the synthesis of various heterocyclic compounds and other complex organic molecules. The presence of the amino group opens up possibilities for reactions such as diazotization, acylation, and alkylation.

The following table summarizes common reduction methods for the nitrophenyl group.

Reducing Agent/System Typical Conditions Product
H₂, Pd/CMethanol or Ethanol (B145695) solvent, room temperature and pressureEthyl 2-cyano-3-(3-aminophenyl)acrylate
Sn, HClConcentrated HCl, heatEthyl 2-cyano-3-(3-aminophenyl)acrylate
Fe, HClAcetic acid or ethanol/water solvent, heatEthyl 2-cyano-3-(3-aminophenyl)acrylate
SnCl₂·2H₂OEthanol or Ethyl acetate (B1210297) solvent, heatEthyl 2-cyano-3-(3-aminophenyl)acrylate

Table 2: Common Methods for the Reduction of the Nitrophenyl Group

The cyano group in this compound is a versatile functional group that can participate in a variety of chemical reactions. Its strong electron-withdrawing nature also influences the reactivity of the adjacent double bond.

Hydrolysis: The cyano group can be hydrolyzed under acidic or basic conditions to yield either an amide or a carboxylic acid. lumenlearning.com Partial hydrolysis under controlled conditions can lead to the formation of the corresponding acrylamide (B121943) derivative, while more vigorous conditions will result in the formation of the dicarboxylic acid derivative. lumenlearning.com

Cycloaddition Reactions: The activated double bond in conjugation with the cyano group makes the molecule a suitable candidate for cycloaddition reactions. For example, it can act as a dienophile in Diels-Alder reactions or participate in [3+2] cycloadditions with various 1,3-dipoles to form five-membered heterocyclic rings. nih.govmdpi.com

Nucleophilic Addition: The carbon atom of the cyano group is electrophilic and can be attacked by nucleophiles. This reactivity can be exploited for the synthesis of various nitrogen-containing heterocycles.

The reactivity of the cyano group provides a pathway to a diverse range of molecular architectures.

Cascade and Tandem Reactions Utilizing this compound as a Substrate

The multiple reactive sites within this compound make it an excellent substrate for cascade and tandem reactions, enabling the efficient construction of complex heterocyclic scaffolds in a single synthetic operation. nih.govarkat-usa.org These reactions are of great interest in medicinal chemistry and materials science due to their atom economy and ability to generate molecular diversity.

One prominent example is the synthesis of substituted furans. A study has shown that (E)-ethyl 3-aryl-2-cyanoacrylates can react with ethyl glycinate (B8599266) hydrochloride in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and water to produce highly substituted furan-2,4-dicarboxylates. semanticscholar.org This reaction proceeds through a cascade of Michael addition, intramolecular cyclization, and subsequent aromatization. Applying this methodology to this compound would be expected to yield diethyl 5-amino-3-(3-nitrophenyl)furan-2,4-dicarboxylate.

Furthermore, this compound can serve as a key building block for the synthesis of other important heterocycles, such as pyridines and pyrimidines, through multicomponent reactions. For instance, reaction with various active methylene (B1212753) compounds and ammonia (B1221849) or its derivatives can lead to the formation of highly functionalized pyridine (B92270) scaffolds. ijpsonline.comnih.govmdpi.com Similarly, condensation with urea (B33335) or thiourea (B124793) derivatives can provide access to pyrimidine-based structures. researchgate.netthieme-connect.degrowingscience.com

The Gewald reaction, a well-known multicomponent reaction for the synthesis of 2-aminothiophenes, could also potentially utilize this compound as the activated alkene component, reacting with an α-mercapto ketone or aldehyde and a base to form a substituted thiophene (B33073) ring. mdpi.com

The following table provides a conceptual overview of potential cascade reactions.

Target Heterocycle Potential Reactants Reaction Type
Furan (B31954)Ethyl glycinate hydrochloride, DBU, H₂OMichael addition-cyclization-aromatization semanticscholar.org
PyridineMalononitrile, active methylene compounds, ammonium (B1175870) acetateMulticomponent condensation ijpsonline.commdpi.com
Pyrimidine (B1678525)Thiourea, baseCyclocondensation researchgate.netgrowingscience.com
Thiopheneα-mercapto ketone/aldehyde, baseGewald reaction mdpi.com

Table 3: Conceptual Cascade Reactions for Heterocycle Synthesis

Sophisticated Spectroscopic and Diffraction Characterization of Ethyl 2 Cyano 3 3 Nitrophenyl Acrylate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. Through the analysis of ¹H and ¹³C spectra, the connectivity and chemical environment of each atom in ethyl 2-cyano-3-(3-nitrophenyl)acrylate can be established.

The ¹H NMR spectrum of this compound provides a clear map of the proton environments within the molecule. Analysis of a 400 MHz spectrum recorded in deuterated chloroform (B151607) (CDCl₃) reveals distinct signals corresponding to the ethyl group and the aromatic and vinylic protons. jmcs.org.mx

The ethyl group protons appear as a characteristic triplet and multiplet. The methyl (–CH₃) protons resonate as a triplet at approximately 1.42 ppm, with a coupling constant (J) of 7.4 Hz, due to splitting by the adjacent methylene (B1212753) protons. jmcs.org.mx The methylene (–OCH₂–) protons are observed as a multiplet in the range of 4.40-4.45 ppm. jmcs.org.mx

The protons of the 3-nitrophenyl ring and the vinylic proton produce a more complex set of signals in the downfield region. A multiplet corresponding to one aromatic proton is found between 7.72 and 7.76 ppm. jmcs.org.mx Another multiplet, integrating to two protons, appears further downfield between 8.39 and 8.42 ppm. jmcs.org.mx Notably, two distinct singlets are observed at 8.32 ppm and 8.70 ppm, one of which corresponds to the vinylic proton (=CH–) and the other to the remaining aromatic proton. jmcs.org.mx The significant downfield shift of these protons is attributed to the deshielding effects of the conjugated system and the electron-withdrawing nitro and cyano groups.

Chemical Shift (δ) (ppm)MultiplicityCoupling Constant (J) (Hz)IntegrationAssignmentReference
1.42Triplet (t)7.43H-OCH₂CH jmcs.org.mx
4.40-4.45Multiplet (m)-2H-OCH ₂CH₃ jmcs.org.mx
7.72-7.76Multiplet (m)-1HAromatic H jmcs.org.mx
8.32Singlet (s)-1HVinylic H or Aromatic H jmcs.org.mx
8.39-8.42Multiplet (m)-2HAromatic H jmcs.org.mx
8.70Singlet (s)-1HVinylic H or Aromatic H jmcs.org.mx

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. In a 100 MHz spectrum recorded in CDCl₃, twelve distinct carbon signals are resolved, consistent with the molecular structure.

The aliphatic carbons of the ethyl group are observed at the upfield end of the spectrum, with the methyl carbon (–CH₃) appearing at approximately 13.5 ppm and the methylene carbon (–OCH₂–) at 62.7 ppm. jmcs.org.mx The carbon atom of the nitrile group (–C≡N) is identified by its signal at 113.9 ppm. jmcs.org.mx

The olefinic and aromatic carbons resonate in the downfield region. The carbon atom at the 2-position of the acrylate (B77674) moiety, C(CN)COOEt, appears at 106.3 ppm. jmcs.org.mx The carbons of the 3-nitrophenyl ring are found at 125.3, 126.4, 130.0, 132.5, and 134.6 ppm. jmcs.org.mx The carbon atom attached to the nitro group (C–NO₂) resonates at 148.2 ppm. jmcs.org.mx The vinylic carbon (=CH–Ar) is assigned to the signal at 151.2 ppm, while the ester carbonyl carbon (C=O) gives a signal at 160.9 ppm. jmcs.org.mx These assignments are consistent across multiple reports, with only minor variations in chemical shifts.

Chemical Shift (δ) (ppm)AssignmentReference
13.5-OCH₂C H₃ jmcs.org.mx
62.7-OC H₂CH₃ jmcs.org.mx
106.3=C (CN)COOEt jmcs.org.mx
113.9-C ≡N jmcs.org.mx
125.3Aromatic CH jmcs.org.mx
126.4Aromatic CH jmcs.org.mx
130.0Aromatic CH jmcs.org.mx
132.5Aromatic C jmcs.org.mx
134.6Aromatic CH jmcs.org.mx
148.2Ar-C -NO₂ jmcs.org.mx
151.2=C H-Ar jmcs.org.mx
160.9C =O jmcs.org.mx

While specific experimental 2D NMR data for this compound are not extensively detailed in the surveyed literature, the expected correlations can be inferred from the established ¹H and ¹³C assignments. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in confirming the structural assignments.

An HSQC spectrum would unequivocally link each proton signal to its directly attached carbon atom (e.g., the methylene protons at ~4.42 ppm to the carbon at 62.7 ppm). A COSY spectrum would show correlations between coupled protons, such as those within the ethyl group and adjacent protons on the aromatic ring. HMBC spectroscopy would reveal longer-range (2-3 bond) correlations, which are crucial for piecing together the molecular structure. For example, the vinylic proton (~8.32 or 8.70 ppm) would be expected to show HMBC correlations to the nitrile carbon, the ester carbonyl carbon, and several carbons of the phenyl ring, thereby confirming the connectivity of the entire conjugated system.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Analysis

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound, typically recorded using a KBr pellet, displays several characteristic absorption bands that confirm its structure. jmcs.org.mx

A strong, sharp absorption band is observed at approximately 2252 cm⁻¹, which is indicative of the C≡N (nitrile) stretching vibration. jmcs.org.mx The presence of the ester functional group is confirmed by a very strong band around 1738 cm⁻¹, corresponding to the C=O (carbonyl) stretch. jmcs.org.mx The conjugated C=C double bond of the acrylate backbone gives rise to a stretching vibration at 1600 cm⁻¹. jmcs.org.mx The nitro group (–NO₂) is identified by its characteristic asymmetric and symmetric stretching vibrations, which are expected in the regions of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively. The band at 2929 cm⁻¹ is attributed to C-H stretching of the ethyl group, and the absorption at 727 cm⁻¹ is likely due to C-H out-of-plane bending in the meta-substituted aromatic ring. jmcs.org.mx

Wavenumber (cm⁻¹)IntensityAssignmentReference
2929MediumC-H Stretch (Aliphatic) jmcs.org.mx
2252Strong, SharpC≡N Stretch (Nitrile) jmcs.org.mx
1738Very StrongC=O Stretch (Ester) jmcs.org.mx
1600MediumC=C Stretch (Alkenyl) jmcs.org.mx
727MediumC-H Bend (Aromatic) jmcs.org.mx

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Characterization

While specific experimental UV-Vis absorption maxima (λ_max) for this compound are not detailed in the reviewed literature, its electronic absorption properties can be predicted based on its structure. The molecule contains an extended π-conjugated system that includes the nitrophenyl ring, the acrylic double bond, and the cyano and carbonyl groups. These features, known as chromophores, are expected to give rise to strong absorptions in the ultraviolet region of the electromagnetic spectrum. The presence of the nitro group, a powerful auxochrome and chromophore, connected to the conjugated system likely results in electronic transitions (e.g., π → π*) that extend into the visible region, potentially imparting a yellowish color to the compound.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides critical information about the molecular weight and elemental composition of a compound. For this compound, the molecular formula is C₁₂H₁₀N₂O₄. nih.gov This corresponds to a calculated exact mass of 246.06405680 Da. nih.gov

High-resolution mass spectrometry (HRMS) is essential for confirming this elemental composition. In an HRMS experiment, the measured mass-to-charge ratio (m/z) of the molecular ion ([M]⁺ or protonated molecule [M+H]⁺) would be compared to the calculated value. A close match, typically within a few parts per million (ppm), provides unambiguous confirmation of the molecular formula and rules out other potential structures with the same nominal mass. Although specific fragmentation patterns or experimental HRMS data were not found in the surveyed literature, this technique remains indispensable for the definitive identification of the compound.

Single-Crystal X-ray Diffraction (SCXRD) for Absolute Structure and Conformation

The molecular structure of this compound has been elucidated through single-crystal X-ray diffraction. The compound crystallizes in the triclinic space group P-1. nih.gov The crystallographic analysis confirms the (E)-configuration of the acrylate moiety.

The conformation of the molecule is largely planar, a feature influenced by the conjugated system extending from the phenyl ring across the acrylate double bond to the cyano and ester groups. The nitro group, being a strong electron-withdrawing group, also influences the electronic distribution and planarity of the phenyl ring. The ethyl ester group, however, may exhibit some degree of conformational flexibility.

Table 1: Crystallographic Data for this compound nih.gov

ParameterValue
Chemical FormulaC₁₂H₁₀N₂O₄
Formula Weight246.22 g/mol
Crystal SystemTriclinic
Space GroupP-1
a (Å)4.0497
b (Å)10.774
c (Å)13.882
α (°)103.934
β (°)96.959
γ (°)91.161
Volume (ų)580.4
Z2

This data is sourced from the Crystallography Open Database (COD) entry 7236558, as cited on PubChem. nih.gov

The arrangement of molecules in the crystal lattice of this compound is a complex interplay of various non-covalent interactions that collectively stabilize the structure. The crystal packing is primarily governed by a combination of weak intermolecular forces, including C–H···O and C–H···N hydrogen bonds, as well as π–π stacking interactions. researchgate.net

Furthermore, π–π stacking interactions between the aromatic rings of neighboring molecules play a crucial role in the crystal packing. The electron-deficient nature of the nitro-substituted phenyl ring can facilitate these stacking arrangements with adjacent rings, further enhancing the stability of the crystal lattice. The interplay of these varied interactions results in a densely packed and stable crystalline solid. researchgate.net

Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, is a phenomenon of significant interest in materials science and pharmaceuticals. At present, detailed studies focusing on the polymorphic forms of this compound are not extensively reported in the primary literature.

Research on structurally related nitro derivatives of ethyl (2E)-2-cyano-3-phenylprop-2-enoate has highlighted the potential for different packing arrangements based on the position of the nitro group. researchgate.net However, for the 3-nitro isomer specifically, only the triclinic form (P-1) has been characterized and deposited in crystallographic databases. nih.gov The existence of other polymorphs cannot be entirely ruled out and would require systematic screening through crystallization under a variety of conditions (e.g., different solvents, temperatures, and crystallization rates). Should different polymorphic forms be discovered, their structural features would likely differ in terms of intermolecular interactions, leading to variations in crystal packing, density, and potentially, physical properties.

Computational Chemistry and Theoretical Modeling of Ethyl 2 Cyano 3 3 Nitrophenyl Acrylate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT methods are used to determine the optimized geometry, vibrational frequencies, and various electronic properties of ethyl 2-cyano-3-(3-nitrophenyl)acrylate. A study by Dey et al. utilized the B3LYP functional with the 6-31G** basis set to perform theoretical calculations on the molecule in its gaseous state.

Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable structure. For this compound, the optimized geometry confirms a largely planar conformation, particularly with respect to the cyanoacrylate and phenyl ring moieties. The nitro group and the ethyl ester group introduce some deviation from perfect planarity.

The optimized geometric parameters, such as bond lengths and angles, can be calculated and compared with experimental data from X-ray crystallography to validate the computational model. The table below presents key optimized bond lengths and angles for the molecule.

Table 1: Selected Optimized Geometrical Parameters for this compound

ParameterValue (Å or °)ParameterValue (Å or °)
Bond Lengths (Å)Bond Angles (°)
C7=C81.353C2-C1-C6118.0
C8-C91.448C1-C2-C3121.2
C9-C111.444C7-C8-C9122.9
C9-C101.424C8-C9-C10119.7
N1-C111.161O1-C12-O2123.6
N2-C31.472O3-N2-O4123.7

Vibrational frequency analysis is performed on the optimized structure. The absence of imaginary frequencies confirms that the geometry is a true energy minimum. The calculated vibrational frequencies correspond to specific molecular motions (stretching, bending, etc.) and can be compared with experimental infrared (IR) and Raman spectra. Key calculated vibrational frequencies for characteristic functional groups are summarized below.

Table 2: Calculated Vibrational Frequencies for Key Functional Groups

Functional GroupModeCalculated Frequency (cm⁻¹)
C≡NStretching2225
C=OStretching1729
C=CStretching1603
NO₂Asymmetric Stretching1534
NO₂Symmetric Stretching1355

Frontier Molecular Orbital (FMO) theory is crucial for understanding the electronic properties and reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity.

Table 3: Conceptual FMO Properties

OrbitalDescriptionExpected Localization
HOMOHighest Occupied Molecular Orbital (Electron Donor)Phenyl ring, C=C bond
LUMOLowest Unoccupied Molecular Orbital (Electron Acceptor)Cyanoacrylate system, Nitro group
Energy Gap (ELUMO - EHOMO)Indicator of chemical reactivity and stabilityRelatively small due to conjugation and electron-withdrawing groups

Conceptual DFT provides a framework for quantifying chemical reactivity using indices derived from the electron density. These global and local reactivity descriptors help predict how a molecule will behave in a chemical reaction.

Global Reactivity Descriptors: Indices such as chemical potential (μ), hardness (η), and global electrophilicity (ω) describe the reactivity of the molecule as a whole. The chemical potential indicates the tendency of electrons to escape, while hardness measures resistance to charge transfer. The electrophilicity index quantifies the ability of a molecule to accept electrons. For this compound, the strong electron-withdrawing groups would result in a high electrophilicity index, indicating it is a strong electron acceptor.

Local Reactivity Descriptors: Fukui functions (f(r)) are used to identify the most reactive sites within a molecule. The Fukui function f+(r) indicates susceptibility to nucleophilic attack (where an electron is accepted), while f-(r) indicates susceptibility to electrophilic attack (where an electron is donated). For this molecule, the carbon atoms of the acrylate (B77674) double bond and the nitrogen of the nitro group would be predicted as likely sites for nucleophilic attack.

Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Analysis

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, is a model that analyzes the topology of the electron density (ρ(r)) to define atoms, bonds, and molecular structure. QTAIM analysis can characterize the nature of chemical bonds as either shared-shell (covalent) or closed-shell (ionic, van der Waals, hydrogen bonds) interactions.

This analysis involves locating critical points in the electron density. A bond critical point (BCP) found between two nuclei indicates the existence of a chemical bond. The properties at the BCP, such as the electron density (ρBCP) and its Laplacian (∇²ρBCP), reveal the nature of the bond.

For a covalent bond , ρBCP is high and ∇²ρBCP is negative.

For a closed-shell interaction , ρBCP is low and ∇²ρBCP is positive.

Applying QTAIM to this compound would allow for a quantitative description of the covalent bonds within the molecule (e.g., C=C, C≡N, N-O) and any potential intramolecular non-covalent interactions, providing a deeper understanding of its structural stability.

Natural Bond Orbital (NBO) Analysis for Intermolecular Charge Transfer

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals into localized orbitals that align with the familiar concepts of Lewis structures (bonds, lone pairs, core orbitals). NBO analysis is particularly useful for studying hyperconjugation and intramolecular charge transfer.

The analysis examines the interactions between filled (donor) and empty (acceptor) orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2). A large E(2) value indicates a strong electronic delocalization from the donor to the acceptor orbital, which contributes to the stability of the molecule. For this compound, significant E(2) values would be expected for interactions involving the π-orbitals of the phenyl ring and the acrylate system, as well as interactions involving the lone pairs on the oxygen atoms and the antibonding orbitals of adjacent groups, indicating substantial intramolecular charge transfer and resonance effects.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic excited state properties of molecules. It is particularly effective for predicting UV-visible absorption spectra by calculating the vertical excitation energies and oscillator strengths of electronic transitions.

A TD-DFT calculation for this compound would predict the wavelengths of maximum absorption (λmax) corresponding to transitions from the ground state to various excited states. The primary electronic transitions for this molecule would likely involve π → π* transitions within the conjugated system, as well as n → π* transitions involving the lone pairs of the oxygen and nitrogen atoms. The results would explain the molecule's color and its behavior upon absorbing light. The strong intramolecular charge-transfer character, suggested by the donor-acceptor nature of its substituents, would heavily influence its absorption spectrum.

Intermolecular Interactions and Supramolecular Assembly Analysis

The arrangement of molecules in a crystal lattice, known as the supramolecular assembly, is governed by a network of non-covalent intermolecular interactions. Understanding these interactions is crucial for predicting and explaining the physicochemical properties of a solid-state material. Computational tools are essential for the qualitative and quantitative analysis of these forces, which include hydrogen bonds, π-stacking, and van der Waals forces.

Hydrogen bonds are highly specific, directional interactions that play a pivotal role in determining the crystal packing of many organic molecules. An analysis of the crystal structure of this compound would involve identifying all potential hydrogen bond donors (D) and acceptors (A) and characterizing the geometry of these D–H···A interactions.

In molecules of this type, potential hydrogen bond donors are typically C–H groups, while acceptors include the oxygen atoms of the nitro and ester groups, and the nitrogen atom of the cyano group. The analysis would focus on identifying weak C–H···O and C–H···N interactions that link molecules into specific motifs, such as chains or dimers. For a definitive analysis, the geometric parameters of these bonds, including the H···A distance and the D–H···A angle, are calculated. Should such an analysis be performed, the data would typically be presented in a format similar to the illustrative table below.

Table 1: Illustrative Hydrogen Bond Geometry This table is for illustrative purposes only, as specific data for the title compound is not available.

D–H···A D–H (Å) H···A (Å) D···A (Å) ∠DHA (°)
C1–H1···O2 0.93 2.45 3.36 165
C5–H5···N1 0.93 2.58 3.48 163

π-stacking interactions are non-covalent attractive forces that occur between aromatic rings. In this compound, the nitrophenyl ring is available to participate in such interactions. These are critical for the stabilization of the crystal structure, often leading to the formation of stacked molecular columns.

The characterization of π-stacking involves calculating specific geometric parameters between adjacent aromatic rings. Key parameters include the centroid-to-centroid distance (the distance between the centers of two rings) and the interplanar distance (the perpendicular distance between the planes of the rings). The nature of the stacking, such as parallel or T-shaped, is also determined. In similar structures, weak, slipped π-π interactions between symmetry-related benzene (B151609) rings have been observed. For instance, studies on related acrylate compounds have reported centroid-centroid distances in the range of 3.7 to 3.8 Å. A detailed analysis would quantify these parameters as shown in the illustrative table.

Table 2: Illustrative π-π Stacking Parameters This table is for illustrative purposes only, as specific data for the title compound is not available.

Ring(i)···Ring(j) Centroid-to-Centroid Distance (Å) Interplanar Distance (Å) Slippage (Å)
Cg(1)···Cg(1) 3.785 3.509 1.417

(Cg(1) refers to the centroid of the nitrophenyl ring)

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify the various intermolecular interactions within a crystal. The Hirshfeld surface is a three-dimensional surface defined around a molecule that partitions the crystal volume, enabling the exploration of intermolecular close contacts.

The surface can be mapped with various properties, such as dnorm (normalized contact distance), which highlights regions of significant intermolecular contact. Red spots on the dnorm surface indicate close contacts, such as hydrogen bonds, while blue regions represent areas with weaker or no significant contacts.

This graphical representation is complemented by two-dimensional "fingerprint plots," which summarize all the intermolecular contacts as a scatter plot of de (distance to the nearest nucleus external to the surface) versus di (distance to the nearest nucleus internal to the surface). Each type of interaction (e.g., H···H, O···H, C···H) has a characteristic appearance on the plot, allowing for the quantification of its percentage contribution to the total Hirshfeld surface. For example, in analyses of similar cyanoacrylate derivatives, H···H contacts are often the most significant, comprising over 40% of all interactions, followed by contacts involving heteroatoms like oxygen and nitrogen.

Table 3: Illustrative Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface This table is for illustrative purposes only, as specific data for the title compound is not available.

Interaction Type Contribution (%)
H···H 45.9
O···H / H···O 20.5
C···H / H···C 16.2
N···H / H···N 12.3
C···C 3.1
Other 2.0

Applications in Advanced Organic Synthesis and Materials Science Precursor Development

Building Block for Diverse Heterocyclic Compounds

The electron-deficient nature of the double bond in ethyl 2-cyano-3-(3-nitrophenyl)acrylate makes it an excellent Michael acceptor, readily reacting with a variety of nucleophiles. This reactivity is the cornerstone of its application in the synthesis of a wide array of heterocyclic compounds, which are pivotal in pharmaceutical and materials chemistry. The general reactivity of (E)-ethyl-2-cyano-3-(aryl)acrylates with binucleophiles like thiourea (B124793) is a well-established route to various heterocyclic systems. researchgate.net

Synthesis of Pyrazole (B372694) Derivatives

While direct synthesis of pyrazole derivatives using this compound is not extensively documented, the general reactivity of related α,β-unsaturated carbonyl compounds provides a strong basis for its potential in this area. Typically, the synthesis of pyrazoles involves the condensation of a 1,3-dicarbonyl compound or its equivalent with hydrazine (B178648) derivatives. This compound can act as a precursor to the necessary 1,3-dielectrophilic synthon.

The reaction mechanism would likely involve an initial Michael addition of hydrazine to the electron-deficient double bond, followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen atom onto either the cyano or the ester group, and subsequent dehydration. The reaction pathway and regioselectivity would be influenced by the reaction conditions and the substitution on the hydrazine. This approach offers a route to highly functionalized pyrazoles bearing a nitrophenyl substituent, which can be further modified for various applications.

Preparation of Pyrimido[2,1-b]nih.govnih.govthiazine Scaffolds

The construction of fused heterocyclic systems such as pyrimido[2,1-b] nih.govnih.govthiazines can be envisioned using this compound as a key building block. These scaffolds are of interest due to their potential biological activities. The synthesis would likely proceed through a multi-step, one-pot reaction involving a suitable binucleophile, such as a 2-aminothiazine derivative.

The reaction would commence with a Michael addition of an exocyclic amine from the thiazine (B8601807) ring to the acrylate (B77674). This would be followed by an intramolecular cyclization, where a ring nitrogen attacks the cyano group, leading to the formation of the fused pyrimidine (B1678525) ring. This strategy leverages the dual electrophilicity of the acrylate (the double bond and the cyano/ester groups) to construct the complex heterocyclic architecture.

Construction of Tetrahydroquinoline Architectures

A significant application of compounds structurally related to this compound is in the synthesis of highly substituted tetrahydroquinolines. A one-pot, three-component cascade reaction has been developed that utilizes a 2-alkenyl aniline (B41778), an aldehyde, and ethyl cyanoacetate (B8463686). nih.govnih.govresearchgate.net This reaction proceeds through the in-situ formation of an ethyl 2-cyano-3-aryl-acrylate intermediate via a Knoevenagel condensation between the aldehyde and ethyl cyanoacetate. nih.govnih.gov

In this sequence, 3-nitrobenzaldehyde (B41214) would react with ethyl cyanoacetate to form this compound in situ. This is then followed by a sequential aza-Michael–Michael addition cascade with a 2-alkenyl aniline. nih.govnih.gov The aniline nitrogen first adds to the electron-deficient double bond (aza-Michael addition), and a subsequent intramolecular Michael addition of the resulting enamine to the alkenyl group on the aniline ring closes the six-membered ring, thus forming the tetrahydroquinoline scaffold. nih.gov This methodology provides an efficient and atom-economical route to complex tetrahydroquinolines.

Reactant 1Reactant 2Reactant 3CatalystProductRef.
2-Alkenyl aniline3-NitrobenzaldehydeEthyl cyanoacetateDBUHighly substituted 1,2,3,4-tetrahydroquinoline nih.govnih.gov

Reagent in Amidation and Peptide Coupling Methodologies

The use of this compound as a direct reagent for amidation and peptide coupling is not a conventional application. Peptide synthesis typically requires activating agents that convert a carboxylic acid into a more reactive species, facilitating the formation of an amide bond with an amine. peptide.com While there are methods for peptide synthesis in aqueous media that address environmental concerns, these still rely on established coupling reagents. nih.govresearchgate.netspringernature.com

The structure of this compound does not lend itself to the typical role of a peptide coupling reagent. Its primary reactivity is centered on the electrophilicity of its double bond (Michael acceptor) and the electrophilic nature of the cyano and ester carbons. ekb.egchemrxiv.org Therefore, it is not employed in standard methodologies for creating peptide linkages.

Role in Developing Chemical Sensors and Probes

The electronically distinct structure of this compound makes it a candidate for the development of chemical sensors, particularly chemodosimeters. The principle of a chemodosimeter is based on an irreversible chemical reaction between the probe molecule and the analyte, which results in a detectable change in a physical property, such as color or fluorescence.

The electron-deficient double bond of the acrylate is susceptible to nucleophilic addition by various analytes. Such an addition would disrupt the π-conjugated system, leading to a significant change in its absorption and emission properties. For instance, the addition of a nucleophilic analyte could saturate the double bond, thereby altering the intramolecular charge transfer (ICT) characteristics of the molecule, which are influenced by the donor-acceptor nature of the substituents on the aromatic ring.

Although the nitro group is often considered a fluorescence quencher, its strong electron-withdrawing nature can be exploited in sensor design. researchgate.netrsc.org A reaction with an analyte could potentially lead to a "turn-on" or "turn-off" fluorescent response. The specific design of such a sensor would depend on the interplay between the nitrophenyl group and the rest of the conjugated system upon reaction with the target analyte.

Probe TypeAnalyte Detection PrinciplePotential Signal Change
ChemodosimeterMichael addition of nucleophilic analyte to the acrylate double bondChange in fluorescence or color

Potential as a Precursor for Specialty Polymers and Optical Materials

This compound serves as a functional monomer that can be incorporated into polymer chains to create specialty materials with tailored properties. The presence of both a polymerizable double bond and a polar, functional side group (nitrophenyl) opens avenues for its use in advanced materials, particularly those with specific optical properties.

While the radical homopolymerization of trisubstituted ethylenes like ethyl phenylcyanoacrylates is often challenging due to steric hindrance, they can be effectively copolymerized with other monomers, such as styrene. chemrxiv.org This allows for the incorporation of the functional nitrophenyl-cyano-acrylate unit into a polymer backbone, thereby modifying the properties of the resulting copolymer. The polymerization of related alkyl 2-cyanoacrylates via anionic or radical pathways is well-documented, forming the basis for materials like "super glues" and can be extended to more functionalized monomers. nih.govresearchgate.netacs.orgpcbiochemres.com

The incorporation of the 3-nitrophenyl group is particularly interesting for applications in nonlinear optics (NLO). researchgate.net The structure of the monomer features a π-conjugated system with an electron-withdrawing nitro group, which is a common motif in chromophores exhibiting third-order NLO properties. granthaalayahpublication.org Polymers containing such donor-π-acceptor chromophores as side chains can exhibit large third-order optical nonlinearities. researchgate.net Therefore, copolymers of this compound could be potential candidates for applications in optical devices, such as optical limiters or all-optical switches. nih.gov

Polymerization MethodPotential Monomer(s)Resulting Polymer PropertiesPotential Applications
Radical CopolymerizationStyrene, AcrylatesModified thermal and mechanical propertiesSpecialty plastics
Radical CopolymerizationStyrene, AcrylatesNonlinear optical (NLO) propertiesOptical materials, Photonics

Future Perspectives and Emerging Research Avenues for Ethyl 2 Cyano 3 3 Nitrophenyl Acrylate

Development of Novel and Sustainable Catalytic Systems

The primary synthesis of Ethyl 2-cyano-3-(3-nitrophenyl)acrylate and related compounds is achieved through the Knoevenagel condensation. Traditional methods often rely on homogeneous base catalysts which can complicate product purification and waste disposal. Future research is increasingly focused on developing heterogeneous and reusable catalytic systems that offer enhanced sustainability, efficiency, and selectivity.

Emerging catalytic strategies are moving away from conventional methods towards more environmentally benign alternatives. One promising area is the use of magnetic nanoparticles as catalyst supports. For instance, ellagic acid-bonded magnetic nanoparticles (nano-Fe3O4@EA) have been demonstrated as an effective, base-free catalyst for synthesizing new derivatives of ethyl cyanoacetate (B8463686). oiccpress.com This approach offers significant advantages, including high product yields, reduced reaction times, and simple catalyst separation using an external magnet, which aligns with the principles of green chemistry. oiccpress.com Other novel catalysts, such as polyoxomolybdates and basic Y zeolites containing alkylammonium cations, have also shown efficiency in Knoevenagel condensations under mild conditions. oiccpress.com The application of these advanced catalytic systems to the specific synthesis of this compound could lead to more economical and sustainable industrial production processes.

Table 1: Comparison of Catalytic Systems for Knoevenagel Condensation
Catalyst TypeExamplesKey AdvantagesPotential for this compound Synthesis
Traditional HomogeneousPiperidine (B6355638), Ammonium (B1175870) Acetate (B1210297) nih.govGood reactivity, well-established methods.Currently used but presents challenges in catalyst removal and product purification.
Magnetic Nanoparticlesnano-Fe3O4@EA oiccpress.comHigh yield, short reaction time, easy separation and reusability, base-free conditions. oiccpress.comHigh potential for a green, efficient, and simplified synthesis process.
PolyoxometalatesPolyoxomolybdates oiccpress.comEfficient under mild conditions, potential for tuning acidity/basicity. oiccpress.comOffers a pathway for synthesis under milder temperature and pressure conditions.
Modified ZeolitesBasic Y Zeolite oiccpress.comShape selectivity, thermal stability, reusability. oiccpress.comCould improve selectivity and reduce side-product formation.

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize synthetic chemistry. chemai.io While most synthetic chemistry is still performed manually, AI algorithms can analyze vast datasets to provide rapid and accurate predictions for reaction outcomes. chemai.io For a molecule like this compound, integrating AI and ML can streamline synthesis, optimization, and the discovery of new derivatives.

Machine learning models can be trained on data from numerous reactions, monitoring variables such as temperature, pressure, reactant concentrations, and even color through in-situ sensors. chemai.io This data allows the AI to build robust predictive models for reaction yield and purity at runtime. chemai.io Such technology can alert chemists when a reaction is complete or if it has deviated from the expected pathway, eliminating the need for constant manual monitoring. chemai.io Furthermore, general ML interatomic potentials, such as the ANI-1xnr model, are being developed to simulate reactive processes for organic molecules containing carbon, hydrogen, nitrogen, and oxygen with high accuracy and significantly reduced computational cost compared to traditional quantum mechanics models. cmu.edu Applying these predictive tools to the Knoevenagel condensation for this compound could optimize conditions for maximum yield, minimize byproducts, and predict the outcomes of reactions using novel catalysts or starting materials.

Exploration of Solid-State Chemical Reactions and Crystal Engineering

The arrangement of molecules in the solid state dictates a material's physical properties and can influence its reactivity. Crystal engineering involves the design and synthesis of crystalline solids with desired structures and functions based on an understanding of intermolecular interactions. For this compound, understanding its crystal structure is the first step toward exploring its potential in solid-state chemistry and materials science.

The crystal structure of this compound has been determined, providing precise data on its unit cell dimensions and space group. nih.gov This information is foundational for crystal engineering. By analyzing the crystal packing, researchers can identify key intermolecular interactions, such as hydrogen bonds or π-π stacking, which are common in related acrylate (B77674) structures. researchgate.netresearchgate.net For example, in the crystal structure of (E)-Ethyl 2-cyano-3-(1H-pyrrol-2-yl)acrylate, molecules are linked by pairs of N—H⋯O hydrogen bonds to form dimers. researchgate.net Similarly, the structure of (E)-ethyl 2-cyano-3-(4-methoxyphenyl)acrylate features C—H⋯O interactions and weak π-π stacking. researchgate.net Theoretical tools like Hirshfeld surface analysis can be employed to visualize and quantify these noncovalent interactions, providing deeper insight into the forces governing the crystal packing. researchgate.net This knowledge can be leveraged to design cocrystals or polymorphs with tailored properties or to control topochemical reactions in the solid state, potentially leading to solvent-free reaction pathways.

Table 2: Crystallographic Data for this compound nih.gov
ParameterValue
COD Number7236558
Space GroupP -1
a (Å)4.0497
b (Å)10.774
c (Å)13.882
α (°)103.934
β (°)96.959
γ (°)91.161
Z2

Investigation of Advanced Spectroscopic Techniques for In-Situ Monitoring

The real-time monitoring of chemical reactions provides critical data for understanding reaction kinetics, identifying transient intermediates, and optimizing process parameters. spectroscopyonline.com Advanced in-situ spectroscopic techniques are powerful tools for achieving this goal in the synthesis of this compound.

Techniques such as Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR), Raman, and UV-Vis spectroscopy can be integrated directly into the reaction vessel. spectroscopyonline.commdpi.comresearchgate.net ATR-FTIR spectroscopy is particularly effective for monitoring the liquid phase, allowing for the tracking of characteristic vibrational bands of reactants and products. mdpi.com For example, one could monitor the disappearance of the aldehyde C=O stretch from 3-nitrobenzaldehyde (B41214) and the appearance of the alkene C=C stretch and nitrile C≡N stretch of the final product. This continuous data stream provides a detailed reaction profile, which is far more informative than traditional offline analysis of discrete samples. spectroscopyonline.com This real-time information is not only crucial for process control and optimization but also generates the large datasets required for training the machine learning algorithms discussed previously. chemai.io

Table 3: In-Situ Spectroscopic Techniques for Monitoring Synthesis
TechniqueInformation ProvidedApplication to this compound Synthesis
ATR-FTIRChanges in functional group concentrations (e.g., C=O, C≡N, C=C). mdpi.comTracks consumption of 3-nitrobenzaldehyde and ethyl 2-cyanoacetate, and formation of the product.
Raman SpectroscopyComplementary vibrational information, excellent for aqueous and non-polar systems. researchgate.netMonitors changes in the carbon skeleton and symmetric vibrations, less interference from solvents like water.
UV-Vis SpectroscopyChanges in conjugation and chromophores. researchgate.netTracks the formation of the highly conjugated product, which absorbs at a different wavelength than the reactants.
Time-Resolved SpectroscopyDetection of short-lived reaction intermediates and understanding reaction dynamics. numberanalytics.comCould potentially identify transient species in the Knoevenagel condensation mechanism.

Design of New Functional Derivatives for Targeted Synthetic Applications

This compound is an important starting material for the synthesis of more complex molecules with potential biological and pharmacological relevance. researchgate.net The strategic modification of its various functional groups opens avenues for creating a diverse library of new compounds for targeted applications.

The molecule possesses several reactive sites amenable to chemical transformation:

The Nitro Group: Can be readily reduced to an amino group, which can then be further functionalized through acylation, alkylation, or diazotization reactions. This introduces a key functional handle for building larger molecular architectures.

The Activated Alkene: Susceptible to Michael addition reactions, allowing for the introduction of a wide range of nucleophiles. It can also undergo cycloaddition reactions or be reduced.

The Ester Group: Can be hydrolyzed to the corresponding carboxylic acid or converted to amides, hydrazides, or other esters. researchgate.net

The Phenyl Ring: Can undergo further electrophilic substitution, although the existing nitro group will direct incoming groups to the meta positions.

Research on related structures has shown that derivatives of ethyl 2-cyano-3-phenylacrylate are valuable intermediates. researchgate.netresearchgate.net For example, replacing the nitrophenyl group with other aromatic or heterocyclic systems like furan (B31954) or pyrrole (B145914) has been explored, leading to compounds with different electronic and steric properties. researchgate.netnih.gov By systematically designing and synthesizing new derivatives, researchers can fine-tune the molecule's properties for specific applications, such as developing new pharmaceuticals, agrochemicals, or functional materials.

Q & A

Q. What are the optimal synthetic routes for preparing Ethyl 2-cyano-3-(3-nitrophenyl)acrylate, and how can reaction conditions be fine-tuned to improve yield?

The compound is typically synthesized via the Knoevenagel condensation between ethyl cyanoacetate and 3-nitrobenzaldehyde. Key parameters include:

  • Catalyst selection : Organocatalysts like quinine under solvent-free conditions have achieved yields up to 87% .
  • Solvent and temperature : Polar aprotic solvents (e.g., DMF) at 80–100°C enhance reactivity.
  • Monitoring : IR spectroscopy (ν~C≡N~ at ~2226 cm⁻¹ and ν~C=O~ at ~1720 cm⁻¹) confirms intermediate formation .

Q. How can spectroscopic techniques (NMR, IR) be used to characterize the molecular structure and purity of this compound?

  • ¹H/¹³C NMR : Key signals include the ethyl ester quartet (δ ~4.43 ppm, J = 5.0 Hz) and aromatic protons (δ ~8.30 ppm for the nitrophenyl group) .
  • IR : Peaks at ~2226 cm⁻¹ (C≡N), ~1720 cm⁻¹ (ester C=O), and ~1515 cm⁻¹ (NO₂ asymmetric stretch) confirm functional groups .
  • HRMS : Exact mass (m/z 246.0641 for C₁₂H₁₀N₂O₄) validates molecular composition .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Toxicity : Similar acrylate derivatives (e.g., ethyl acrylate) pose inhalation and dermal risks; use fume hoods and PPE .
  • Storage : Store in airtight containers at 2–8°C to prevent hydrolysis of the cyano and ester groups .

Advanced Research Questions

Q. How does the electron-withdrawing nitro group at the 3-position influence the compound’s reactivity in cycloaddition or nucleophilic substitution reactions?

The 3-nitro group enhances electrophilicity at the α,β-unsaturated ester moiety, facilitating:

  • Michael additions : Nucleophiles (e.g., thiols) attack the β-carbon .
  • Diels-Alder reactions : Increased dienophile activity due to conjugation with the cyano group . Computational studies (DFT) can quantify charge distribution and frontier molecular orbitals to predict regioselectivity .

Q. What strategies resolve contradictions in biological activity data (e.g., antioxidant vs. pro-oxidant effects) for derivatives of this compound?

  • Dose-response studies : Anti-inflammatory activity in vivo may show biphasic effects (e.g., inhibition of COX-2 at low doses vs. oxidative stress at high doses) .
  • Redox profiling : Use assays like DPPH (for radical scavenging) and TBARS (for lipid peroxidation) to clarify dual roles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.